Fluoroestradiol F-18

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

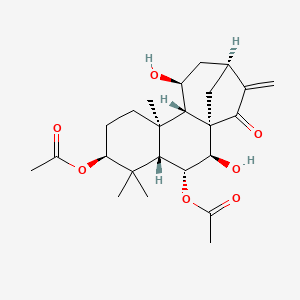

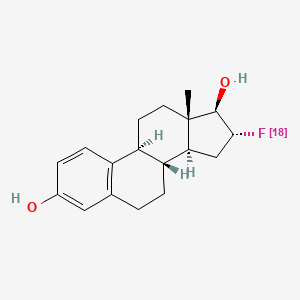

Il s’agit d’un analogue de l’œstrogène et il est principalement utilisé pour détecter les lésions cancéreuses du sein positives aux récepteurs aux œstrogènes . Ce composé a suscité un intérêt considérable en raison de sa capacité à fournir une imagerie in vivo non invasive de l’expression des récepteurs aux œstrogènes, ce qui est crucial pour le diagnostic et la prise en charge du cancer du sein .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du Fluoroestradiol F-18 implique l’incorporation du fluor-18 dans la molécule d’œstradiol. Le processus commence généralement par la production de fluor-18 à partir d’eau enrichie en oxygène-18 à l’aide d’un cyclotron. Le fluor-18 est ensuite converti en une forme réactive, telle que le [18F]fluorure, qui est utilisée dans des réactions de substitution nucléophile pour introduire l’atome de fluor dans la structure de l’œstradiol .

Méthodes de production industrielle : La production industrielle de this compound implique des modules de synthèse automatisés qui garantissent une pureté radiochimique et un rendement élevés. Le processus comprend les étapes de piégeage du [18F]fluorure, d’élution et de séchage, suivies de la réaction de substitution nucléophile. Le produit final est purifié par chromatographie liquide haute performance (HPLC) pour obtenir la pureté souhaitée pour une utilisation clinique .

Analyse Des Réactions Chimiques

Types de réactions : Le Fluoroestradiol F-18 subit principalement des réactions de substitution nucléophile au cours de sa synthèse. L’introduction de l’atome de fluor-18 dans la molécule d’œstradiol est réalisée par une réaction de substitution nucléophile, où un groupe partant dans la molécule précurseur est remplacé par l’ion [18F]fluorure .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse du this compound comprennent le [18F]fluorure, une molécule précurseur avec un groupe partant approprié et un catalyseur de transfert de phase. La réaction est généralement réalisée dans un solvant organique sous des conditions de température et de pH contrôlées pour garantir un rendement et une pureté élevés .

Principaux produits formés : Le principal produit formé par la réaction de substitution nucléophile est le this compound, qui est ensuite purifié et formulé pour une utilisation en imagerie TEP .

4. Applications de la recherche scientifique

Le this compound a une large gamme d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie.

Chimie : En chimie, le this compound est utilisé comme traceur radioactif pour étudier le comportement des récepteurs aux œstrogènes dans divers environnements chimiques. Il permet de comprendre l’affinité de liaison et la spécificité des récepteurs aux œstrogènes pour différents ligands .

Biologie : En biologie, le this compound est utilisé pour étudier la distribution et la densité des récepteurs aux œstrogènes dans les tissus. Ces informations sont cruciales pour comprendre le rôle des récepteurs aux œstrogènes dans divers processus biologiques et maladies .

Médecine : En médecine, le this compound est principalement utilisé pour la détection et la prise en charge du cancer du sein positif aux récepteurs aux œstrogènes. Il fournit des informations précieuses sur l’expression des récepteurs aux œstrogènes dans les tumeurs, ce qui permet d’orienter les décisions thérapeutiques et de surveiller l’efficacité du traitement .

Industrie : Dans l’industrie pharmaceutique, le this compound est utilisé dans le développement et les tests de nouveaux médicaments ciblant les récepteurs aux œstrogènes. Il permet d’évaluer la pharmacocinétique et la pharmacodynamique de candidats médicaments potentiels .

Applications De Recherche Scientifique

Fluoroestradiol F-18 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a radiotracer to study the behavior of estrogen receptors in various chemical environments. It helps in understanding the binding affinity and specificity of estrogen receptors for different ligands .

Biology: In biology, this compound is used to investigate the distribution and density of estrogen receptors in tissues. This information is crucial for understanding the role of estrogen receptors in various biological processes and diseases .

Medicine: In medicine, this compound is primarily used for the detection and management of estrogen receptor-positive breast cancer. It provides valuable information on the expression of estrogen receptors in tumors, which helps in guiding treatment decisions and monitoring the effectiveness of therapy .

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs targeting estrogen receptors. It helps in evaluating the pharmacokinetics and pharmacodynamics of potential drug candidates .

Mécanisme D'action

Le Fluoroestradiol F-18 exerce ses effets en se liant aux récepteurs aux œstrogènes dans le noyau des cellules exprimant les récepteurs aux œstrogènes. Le composé est absorbé par les cellules exprimant les récepteurs aux œstrogènes et le fluor-18 radioactif émet des positrons qui sont détectés par l’imagerie TEP. Cela permet la visualisation in vivo de l’expression des récepteurs aux œstrogènes . La liaison du this compound aux récepteurs aux œstrogènes est très spécifique, ce qui en fait un outil précieux pour évaluer la présence et la distribution des récepteurs aux œstrogènes dans les tissus .

Comparaison Avec Des Composés Similaires

Le Fluoroestradiol F-18 est unique en sa capacité à fournir une imagerie in vivo non invasive de l’expression des récepteurs aux œstrogènes. Les composés similaires comprennent d’autres analogues œstrogéniques radiomarqués tels que le 18F-moxestrol et le 4-fluoro-11-méthoxy-16-18F-fluoroestradiol. Ces composés ciblent également les récepteurs aux œstrogènes, mais ils peuvent différer en termes d’affinité de liaison, de métabolisme et de caractéristiques d’imagerie .

Composés similaires :

- 18F-moxestrol

- 4-fluoro-11-méthoxy-16-18F-fluoroestradiol

Le this compound se distingue par son utilisation clinique bien établie et les nombreuses recherches qui appuient son efficacité et son innocuité dans l’imagerie du cancer du sein positif aux récepteurs aux œstrogènes .

Propriétés

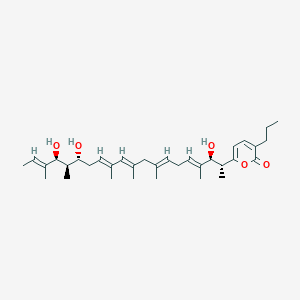

| Estrogen receptor (ER)-positive breast cancers are a subset of breast cancers in which the cancerous tissue expresses estrogen receptors - these receptors provide a useful target for imaging and treatment agents. Fluoroestradiol F-18 is a fluorinated analog of estradiol that binds to estrogen receptors, allowing for PET imaging of lesions. Following exposure in an ER-positive breast cancer cell line (MCF-7), it was found that fluoroestradiol F-18 bound with a Kd of 0.13 ± 0.02 nM, a Bmax of 1901 ± 89 fmol/mg, and a IC50 = 0.085 nM. | |

Numéro CAS |

94153-53-4 |

Formule moléculaire |

C18H23FO2 |

Poids moléculaire |

289.4 g/mol |

Nom IUPAC |

(8R,9S,13S,14S,16R,17R)-16-(18F)fluoranyl-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H23FO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i19-1 |

Clé InChI |

KDLLNMRYZGUVMA-ZYMZXAKXSA-N |

SMILES |

CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)[18F])CCC4=C3C=CC(=C4)O |

SMILES canonique |

CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O |

| 94153-53-4 | |

Synonymes |

(18F)FES 16 alpha-(18)-fluoro-17 beta-estradiol 16 alpha-fluoroestradiol 16 beta-fluoroestradiol 16-alpha-(18F)fluoro-17beta-estradiol 16-fluoroestradiol 16-fluoroestradiol, (16alpha, 17beta)-isomer, (18F)-labeled 16-fluoroestradiol, (16alpha,17beta)-isomer 16-fluoroestradiol, (16beta,17beta)-isomer, (18F)-labeled 16alpha-(18F)fluoro-17beta-estradiol F-18 16alpha-fluoroestradiol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

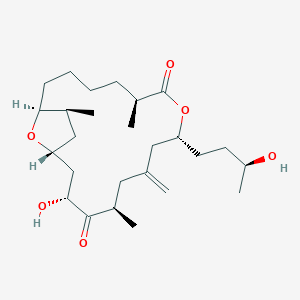

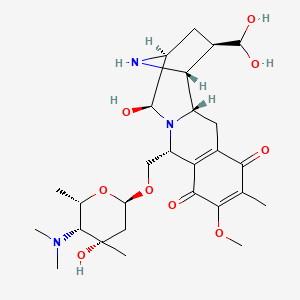

![N-[3-(Methylthio)acryloyl]-1-[4-O-[4-(dimethylamino)-4,6-dideoxy-alpha-D-glucopyranosyl]-2,6-dideoxy-beta-D-arabino-hexopyranosyl]cytosine](/img/structure/B1248414.png)